Diphenyliodonium hexafluorophosphate
Description
Overview of Onium Salts in Advanced Materials and Organic Synthesis
Onium salts are a class of compounds characterized by a central nonmetal atom bearing a positive charge, with a general formula that includes cations like ammonium (B1175870) (NR₄⁺), phosphonium (B103445) (PR₄⁺), and sulfonium (B1226848) (SR₃⁺). acs.orggoogle.com These salts have found extensive applications across various scientific domains. acs.org In the realm of organic synthesis, onium salts, particularly ammonium, phosphonium, and sulfonium salts, are widely recognized for their utility. researchgate.net They serve as phase-transfer catalysts and are crucial reagents in the construction of complex organic molecules. acs.orgresearchgate.net
The applications of onium salts extend to the development of advanced materials. researchgate.net For instance, they are employed as photoinitiators in polymerization reactions, which are fundamental to the graphics arts, packaging, and microelectronics industries. researchgate.net The ability of these salts to initiate polymerization upon exposure to light makes them indispensable in solvent-free and room-temperature industrial processes. researchgate.net
Historical Context and Evolution of Diphenyliodonium (B167342) Hexafluorophosphate (B91526) Research
The history of onium salts dates back to the 19th century, with the discovery of the first iodonium (B1229267) salts in 1894 by Hartmann and Meyer. acs.org They successfully synthesized diphenyliodonium salts and proposed the "-onium" suffix for compounds with properties similar to ammonium salts. acs.org This foundational work paved the way for the synthesis and investigation of a wide array of onium compounds derived from various nonmetals. acs.org
Research into the specific applications of diphenyliodonium hexafluorophosphate has evolved significantly over the years. Initially explored for its general properties as an onium salt, its potential as a photoinitiator and a catalyst in polymerization has become a major focus. fishersci.caottokemi.com Studies have delved into its role in dental resins, where it can enhance the efficiency of photopolymerization and improve the physical and chemical properties of the resulting materials. researchgate.netpocketdentistry.com For example, research has shown that the addition of this compound can increase the degree of conversion in dental adhesive resins. researchgate.netnih.gov
Significance and Versatility of this compound in Contemporary Chemistry
This compound stands out in modern chemistry due to its multifaceted utility. fishersci.caottokemi.comchemicalbook.com It is widely utilized as a cationic photoinitiator and a photoacid generator. fishersci.caottokemi.comchemicalbook.com In this capacity, it acts as a catalyst for the photochemical polymerization of a variety of monomers. fishersci.caottokemi.comchemicalbook.com
Beyond its role in polymer chemistry, it serves as a powerful arylating reagent and an oxidant in organic synthesis. fishersci.caottokemi.comchemicalbook.com Its ability to introduce a phenyl group into various organic molecules makes it a valuable tool for synthetic chemists. The compound's reactivity and effectiveness have been demonstrated in various research contexts, including its use in combination with other initiators to optimize the properties of specialized materials like dental resins. researchgate.netpocketdentistry.com The continued exploration of its properties and applications ensures its place as a cornerstone reagent in diverse areas of chemical research. sigmaaldrich.com
Properties of this compound
| Property | Value |
| CAS Number | 58109-40-3 sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | (C₆H₅)₂I(PF₆) ottokemi.comsigmaaldrich.com |
| Molecular Weight | 426.08 g/mol ottokemi.comsigmaaldrich.com |
| Appearance | White to pale cream crystals or powder ottokemi.comthermofisher.com |
| Melting Point | 140-144 °C ottokemi.comchemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in tetrahydrofuran (B95107), ethyl acetate, methanol, acetonitrile, dimethylformamide, and dimethyl carbonate. Sparingly soluble in chloroform (B151607) and dichloromethane. Insoluble in pentanes, hexanes, toluene, and diethyl ether. fishersci.cachemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
diphenyliodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSRLRJACJENEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886252 | |
| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58109-40-3 | |
| Record name | Diphenyliodonium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Diphenyliodonium hexafluorophosphate | |
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Synthesis and Mechanistic Investigations of Diphenyliodonium Hexafluorophosphate
Synthetic Methodologies for Diphenyliodonium (B167342) Hexafluorophosphate (B91526)
The synthesis of diaryliodonium salts, including diphenyliodonium hexafluorophosphate, often involves the electrophilic arylation of an iodine-containing precursor in the presence of a strong acid and an oxidizing agent.
A prevalent method for the synthesis of diaryliodonium salts is through an acid-catalyzed condensation reaction. This approach typically involves the reaction of an aryl iodide with an arene in the presence of a strong acid and an oxidizing agent. For the synthesis of symmetric diaryliodonium salts like this compound, one could start from iodobenzene and benzene, or more commonly, from two molecules of benzene in a one-pot iodination and oxidation sequence.
The reaction mechanism initiates with the oxidation of the iodine source to a hypervalent iodine(III) species. In the presence of a strong acid, such as sulfuric acid or triflic acid, this intermediate becomes a potent electrophile. This electrophilic iodine species then undergoes an electrophilic aromatic substitution reaction with a molecule of benzene to form an aryliodonium intermediate. Subsequent reaction with a second molecule of benzene, followed by the elimination of a proton, leads to the formation of the diphenyliodonium cation. The hexafluorophosphate anion is typically introduced through an anion exchange step, often by treating the initially formed salt (e.g., a bisulfate or tosylate) with a source of hexafluorophosphate ions, such as potassium hexafluorophosphate or hexafluorophosphoric acid.
The efficiency and yield of the synthesis of this compound are highly dependent on several reaction parameters. The choice of oxidizing agent, the type and concentration of the acid catalyst, the reaction temperature, and the reaction time are all critical factors that need to be carefully controlled and optimized.
Optimization studies often involve systematically varying these parameters to achieve the highest possible yield of the desired product. For instance, the molar ratio of the reactants, the concentration of the acid, and the reaction temperature can be adjusted to minimize the formation of side products and maximize the conversion to the diphenyliodonium salt.
| Entry | Oxidizing Agent | Acid Catalyst (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂S₂O₈ | H₂SO₄ (2.0) | 25 | 12 | 65 |
| 2 | K₂S₂O₈ | H₂SO₄ (3.0) | 25 | 12 | 78 |
| 3 | K₂S₂O₈ | H₂SO₄ (3.0) | 0 | 24 | 72 |
| 4 | mCPBA | TfOH (2.5) | 25 | 8 | 85 |
| 5 | mCPBA | TsOH (2.5) | 25 | 8 | 82 |
While the acid-catalyzed condensation of arenes is a common route, other synthetic pathways to diaryliodonium salts exist. One notable alternative involves the use of pre-functionalized starting materials, such as the reaction between an arylboronic acid and an aryl iodide in the presence of an oxidant and an acid.
The acid-catalyzed condensation route offers the advantage of using readily available and inexpensive starting materials like benzene and iodobenzene. However, it can sometimes lead to the formation of isomeric byproducts, especially when substituted arenes are used. The reaction conditions, particularly the use of strong acids, might also be harsh for substrates with sensitive functional groups.
In contrast, the pathway utilizing arylboronic acids can offer higher regioselectivity, as the coupling occurs specifically between the boron- and iodine-bearing aryl groups. This method can be milder and more tolerant of various functional groups. However, the starting arylboronic acids are generally more expensive and less readily available than simple arenes. The choice of synthetic pathway often depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
Spectroscopic Characterization Techniques in Elucidating Molecular Structure and Purity
The structural confirmation and purity assessment of the synthesized this compound rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly used methods for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of the diphenyliodonium cation and to ensure the absence of impurities.
In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings are expected to appear as a multiplet in the downfield region, typically between 7.5 and 8.5 ppm. This downfield shift is due to the deshielding effect of the positively charged iodine atom. The integration of this multiplet should correspond to ten protons.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the diphenyliodonium cation will exhibit signals in the aromatic region of the spectrum (typically 120-150 ppm). The carbon atom directly attached to the iodine atom (the ipso-carbon) is expected to be significantly deshielded and may appear at a lower field compared to the other aromatic carbons. The presence of a clean spectrum with the expected number of signals and chemical shifts confirms the structure of the diphenyliodonium cation. The purity of the sample can also be assessed by the absence of significant signals from starting materials or byproducts. chemodex.com
| Nucleus | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~ 7.5 - 8.5 | Multiplet, aromatic protons |
| ¹³C | ~ 120 - 150 | Multiple signals, aromatic carbons |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum will show characteristic absorption bands corresponding to the vibrations of the C-H and C=C bonds of the aromatic rings, as well as the vibrations associated with the hexafluorophosphate anion.
The key vibrational modes to be expected in the FTIR spectrum include:
Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.
C-H out-of-plane bending: Strong absorption bands in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic ring.
P-F stretching: The hexafluorophosphate anion (PF₆⁻) is expected to show a very strong and broad absorption band due to the P-F stretching vibrations, typically around 840 cm⁻¹.
The presence of these characteristic absorption bands in the FTIR spectrum provides strong evidence for the successful synthesis of this compound and the presence of both the diphenyliodonium cation and the hexafluorophosphate anion.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C stretch | Medium |
| ~840 | P-F stretch (PF₆⁻) | Strong, Broad |
| 900-675 | Aromatic C-H out-of-plane bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties
The photophysical properties of this compound are fundamental to understanding its role as a photoinitiator. UV-Vis spectroscopy reveals that this compound primarily absorbs in the ultraviolet region of the electromagnetic spectrum. The absorption spectrum of this compound in dichloromethane shows no significant absorption above 400 nm, indicating its transparency in the visible light range researchgate.net. More specific studies have identified an absorption range between 300 and 366 nm, with a maximum absorption peak (λmax) occurring at approximately 325 nm researchgate.net. This absorption profile necessitates the use of UV light sources or the presence of a photosensitizer for applications that rely on visible light. The molar extinction coefficient at its λmax is a key parameter in quantifying its light-absorbing capability, though specific values can vary depending on the solvent.
| Parameter | Value | Solvent |
|---|---|---|
| Absorption Maximum (λmax) | ~325 nm | Not Specified |
| Absorption Range | 300-366 nm | Not Specified |
| Visible Light Absorption (>400 nm) | None | Dichloromethane |
Mechanistic Studies of this compound Reactivity
Photolytic Decomposition Pathways and Reactive Intermediate Generation
Upon absorption of UV radiation, this compound undergoes photolytic decomposition, generating highly reactive intermediates. The primary photochemical event is the cleavage of a carbon-iodine bond, which can proceed through either a homolytic or heterolytic pathway mdpi.com.
Homolytic Cleavage (Path A): The excited state of the diphenyliodonium cation undergoes homolytic bond scission to produce a phenyl radical (Ph•) and an iodobenzene radical cation ([PhI]•+). These species are initially formed within a solvent cage. They can either recombine within the cage or diffuse out to react with the surrounding medium. "Cage escape" products include iodobenzene and biphenyl, which are formed from the primary radical products researchgate.net. The phenyl radical is a key species capable of initiating free radical polymerization.
Heterolytic Cleavage (Path B): Alternatively, the excited cation can undergo heterolytic cleavage to form a phenyl cation (Ph+) and an iodobenzene molecule.
| Product | Precursor Intermediate(s) | Formation Pathway |
|---|---|---|
| Iodobenzene | [PhI]•+ or Phenyl Cation + Iodide | Cage Escape / Recombination |
| Biphenyl | Phenyl Radical | Dimerization / H-abstraction |
| Iodobiphenyl | In-cage recombination of radical products | In-cage reaction |
| Protic Acid (e.g., HPF6) | Generated Cation + Counter Anion | Reaction with H-donor solvent |
Electron Transfer Mechanisms in Photosensitized Systems
Due to its limited absorption in the near-UV and visible regions, the reactivity of this compound is often enhanced through photosensitization. In this process, a photosensitizer (PS), a molecule that absorbs light at longer wavelengths, transfers its absorbed energy to the iodonium (B1229267) salt, initiating its decomposition. This energy transfer typically occurs via an electron transfer mechanism researchgate.netresearchgate.net.
The process begins with the photoexcitation of the photosensitizer to its singlet (S₁) or triplet (T₁) excited state. The excited photosensitizer then donates an electron to the diphenyliodonium cation, which acts as an electron acceptor. This electron transfer results in the formation of a photosensitizer radical cation (PS•+) and a transient diphenyliodinyl radical (Ph₂I•). The diphenyliodinyl radical is unstable and rapidly decomposes to a phenyl radical and iodobenzene.
The thermodynamic feasibility of this photoinduced electron transfer (PET) is governed by the Rehm-Weller equation, which relates the free energy change (ΔGet) to the oxidation potential of the photosensitizer, the reduction potential of the iodonium salt, and the excited-state energy of the photosensitizer. A negative ΔGet indicates a thermodynamically favorable process. The reduction potential for the diphenyliodonium cation is often cited as approximately -0.2 V vs. SCE, although recent computational studies suggest it may be more negative, around -0.68 V vs. SCE researchgate.net.
Various dyes, such as anthracene, thioxanthones, benzothiadiazoles, and BODIPY derivatives, have been successfully used as photosensitizers for this compound, enabling its use with visible light sources researchgate.net.
Role of Counter Anions in Modulating Reactivity
Upon photolysis of the diphenyliodonium cation in the presence of a hydrogen source (e.g., solvent or monomer), a proton is generated. This proton combines with the hexafluorophosphate anion to form hexafluorophosphoric acid (HPF₆). HPF₆ is a very strong Brønsted acid, often classified as a superacid. The key characteristics of the PF₆⁻ anion that make it effective are its low nucleophilicity and high stability.
Low Nucleophilicity : The non-nucleophilic nature of PF₆⁻ prevents it from terminating the growing polymer chains in cationic polymerization. This allows for efficient polymerization to proceed.
Formation of a Strong Acid : The ability to form a highly reactive superacid is essential for initiating the polymerization of monomers that are not susceptible to initiation by weaker acids.
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms of diaryliodonium salts. These approaches provide insights into transition states, reaction intermediates, and thermodynamic and kinetic parameters that are often difficult to obtain experimentally.
Computational studies have been employed to investigate several aspects of this compound reactivity:
Reduction Potential : As mentioned, computational studies have challenged the experimentally accepted reduction potential of the diphenyliodonium cation, suggesting a more negative value. This has significant implications for the rational design of photosensitized systems based on the Rehm-Weller equation researchgate.net.
Reaction Pathways : DFT calculations have been used to explore the potential energy surfaces of the decomposition pathways. This includes comparing the energetic favorability of homolytic versus heterolytic cleavage and mapping the reaction coordinates for the formation of various products.
Mechanism of Arylation : In arylation reactions, where the iodonium salt transfers a phenyl group to a nucleophile, DFT has been used to study the mechanism of ligand coupling and to understand the factors governing chemoselectivity in unsymmetrical diaryliodonium salts nih.gov. These studies have helped to rationalize observed product distributions and to design more selective reagents.
Byproduct Formation : Computational models have also shed light on the formation of byproducts, such as those arising from aryne intermediates. By calculating the energetics of different potential pathways, researchers can propose mechanisms for the formation of these minor products diva-portal.org.
These theoretical approaches complement experimental findings and provide a deeper, molecular-level understanding of the photochemistry and reactivity of this compound.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Main subject of the article |
| Dichloromethane | Solvent for UV-Vis spectroscopy |
| Iodobenzene | Photolysis product |
| Biphenyl | Photolysis product |
| Iodobiphenyl | Photolysis product |
| Hexafluorophosphoric acid | Generated Brønsted acid |
| Anthracene | Photosensitizer |
| 2-isopropylthioxanthone | Photosensitizer |
Applications of Diphenyliodonium Hexafluorophosphate in Polymer Science
Photoinitiation of Polymerization Processes
Diphenyliodonium (B167342) hexafluorophosphate (B91526) is widely recognized for its role as a photoinitiator, a substance that, upon absorbing light, generates reactive species to initiate polymerization. researchgate.net While it primarily functions as a cationic photoinitiator, it can also participate in radical polymerization, often as part of a multi-component system. researchgate.netrsc.orgrsc.org The decomposition of the diphenyliodonium salt under illumination produces various reactive species, including radical cations and aryl radicals, which are capable of initiating different types of polymerization. rsc.orglsu.edu
In cationic photopolymerization, diphenyliodonium hexafluorophosphate functions as a photoacid generator (PAG). fishersci.comthermofisher.comthermofisher.com Upon irradiation with UV light, the compound undergoes photolysis, which involves the cleavage of the carbon-iodine bond. lsu.edu This decomposition can be either a direct photolysis or a photosensitized process.
Direct Photolysis: Diphenyliodonium salts can absorb UV light directly (typically below 300 nm), leading to homolytic or heterolytic cleavage. rsc.orglsu.edu This process generates a phenyl radical, a phenyl radical cation, and the hexafluorophosphate anion (PF₆⁻). lsu.edu The highly reactive cationic species can abstract a hydrogen atom from the surrounding environment (such as a solvent or monomer) to produce a Brønsted acid (HPF₆). nih.govlsu.edu This strong protonic acid is the true initiating species for cationic polymerization, protonating monomers like epoxides, vinyl ethers, and cyclic siloxanes to start the chain-growth process. nih.govlsu.edu
Photosensitization: To utilize longer wavelengths of light, including the visible spectrum, this compound is often used with a photosensitizer, such as camphorquinone (B77051) or benzothiadiazole dyes. researchgate.netresearchgate.netrsc.orgdntb.gov.ua The photosensitizer absorbs the light, gets excited, and then transfers an electron to the iodonium (B1229267) salt, which subsequently decomposes. researchgate.netresearchgate.net This electron transfer mechanism efficiently generates the necessary acidic species to initiate polymerization, allowing for curing under less hazardous visible light sources like LEDs. researchgate.netacs.org
The kinetics of cationic photopolymerization initiated by this compound are influenced by several factors, including light intensity, initiator concentration, and temperature. nih.gov Studies on the polymerization of monomers like cyclohexene (B86901) oxide have shown that the monomer can also act as a hydrogen donor in the formation of the initiating acid. rsc.org The rate of polymerization generally increases with higher initiator concentrations up to a certain point, after which it may level off. rsc.org For instance, in the polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane (MPN), the reaction rate increases significantly with temperature, allowing for the calculation of the polymerization's activation energy. nih.gov
Although primarily known as a cationic initiator, this compound also plays a significant role in radical polymerization and dual-cure systems. researchgate.netresearchgate.net During its photodecomposition, a reactive aryl radical is formed alongside the cationic species. rsc.org This phenyl radical is capable of initiating the polymerization of acrylate (B77674) and methacrylate (B99206) monomers. rsc.orgresearchgate.net
This dual functionality is often exploited in ternary photoinitiator systems, which might consist of a photosensitizer (like camphorquinone), an amine co-initiator, and this compound. researchgate.net In such systems, the iodonium salt acts as an efficient hydrogen atom acceptor, which can accelerate the polymerization by creating an additional free radical and preventing the photosensitizer from reverting to its ground state. researchgate.net
In hybrid, dual-cure systems containing both cationically polymerizable monomers (e.g., epoxies) and radically polymerizable monomers (e.g., acrylates), this compound can initiate both processes simultaneously. researchgate.net For example, in a mixture of a bisphenol-A epoxy resin and an acrylate, the iodonium salt, often paired with another radical initiator, can induce a rapid cure under visible light, significantly accelerating the curing of the epoxy component. researchgate.net This approach allows for the development of interpenetrating polymer networks (IPNs) with tailored properties.
The inclusion of this compound in polymer formulations has been shown to substantially enhance both the efficiency of the polymerization process and the final properties of the cured material. researchgate.netresearchgate.net It is particularly effective at increasing the rate and degree of monomer conversion, especially in systems where other initiators may be less efficient. researchgate.netresearchgate.net
Research has demonstrated that incorporating even small amounts of this compound into dental resin composites containing camphorquinone can significantly improve polymerization kinetics. researchgate.net This leads to a higher degree of conversion, which is critical for achieving optimal mechanical strength and reducing the potential for unreacted monomer to leach out. researchgate.netresearchgate.net For example, in one study, adding this compound to an experimental resin cement reduced polymerization-induced stress while improving the material's flexural modulus. researchgate.net
The table below summarizes findings on how the addition of this compound (DPIHFP) can improve polymerization and material characteristics in dental resin systems.
| Resin System | Property Measured | Result of DPIHFP Addition | Reference |
|---|---|---|---|
| Ethanolic solvated resins with Camphorquinone (CQ) | Degree of Conversion (DC) | Increased DC, especially in the presence of solvent. After 10s of photoactivation in 20% ethanol, DC was 27.4% with DPIHFP vs. 13.4% without. | researchgate.net |
| BisGMA/TEGDMA-based luting composite | Polymerization Stress (PS) | The control group showed higher PS than the groups with 1 and 2 mol% DPIHFP. | researchgate.net |
| BisGMA/TEGDMA-based luting composite | Flexural Modulus (E-f) | The 2 mol% DPIHFP group showed a higher flexural modulus than the control and 0.5 mol% groups. | researchgate.net |
| Resins with low concentrations of CQ | Water Sorption and Solubility | Led to a significant reduction in water sorption and composite solubility. | researchgate.net |
| Resins with low concentrations of CQ | Flexural Strength and Modulus | Positively impacted flexural strength and modulus. | researchgate.net |
Role in Advanced Materials Development
The unique properties of this compound as a photoacid generator have made it a valuable component in the development of advanced materials for high-technology sectors. chemimpex.com Its ability to initiate precise polymerization upon light exposure is critical in applications where fine details and specific material properties are required. chemimpex.com
In the manufacturing of semiconductors and optoelectronic devices, photolithography is a fundamental process used to create intricate patterns on substrates like silicon wafers. chemimpex.comalfachemic.com This process relies on photoresists, which are light-sensitive materials that change their solubility in a developer solution after being exposed to a patterned light source. alfachemic.com
This compound is employed as a photoacid generator (PAG) in chemically amplified photoresists. chemimpex.comfishersci.com When the photoresist is exposed to UV light, the this compound decomposes and releases a strong acid. lsu.edu During a subsequent post-exposure baking step, this photogenerated acid acts as a catalyst, initiating a cascade of chemical reactions (such as deprotection or cross-linking) within the polymer matrix of the resist. This catalytic nature means a single acid molecule can induce many chemical changes, "amplifying" the initial photochemical event and making the resist highly sensitive. This allows for the precise and high-resolution patterning essential for modern microelectronics. chemimpex.com
This compound is also a key ingredient in the formulation of specialized conductive inks and coatings. chemimpex.com These materials are used in a variety of electronic applications, from printed circuit boards to flexible electronics. chemimpex.comspecialchem.com While the compound itself is not conductive, its role as a photoinitiator is crucial for curing the polymer matrix in which conductive fillers, such as carbon black or metallic powders, are dispersed. chemimpex.comspecialchem.com
Smart Window Technology and Polymer Laminates
This compound plays a critical role as a photoinitiator in the fabrication of polymer laminates used in smart window technologies. Its primary function is to initiate cationic photopolymerization of various monomers, most notably epoxy resins, which form the transparent matrix of these advanced materials. iupac.orgmdpi.com This process is fundamental to the creation of Polymer-Dispersed Liquid Crystal (PDLC) films and other laminated structures that can alter their optical properties in response to an electrical stimulus.
Smart windows often consist of a laminated structure where a functional polymer layer is sandwiched between two conductive transparent substrates, such as indium tin oxide (ITO) coated glass. google.com In the case of PDLCs, liquid crystal droplets are dispersed within a solid polymer matrix. nih.gov The formation of this matrix is frequently achieved through polymerization-induced phase separation (PIPS). In this process, a homogeneous mixture of liquid crystals, monomers (e.g., epoxy-functionalized monomers), and a photoinitiator system containing this compound is exposed to UV radiation.
Upon irradiation, this compound undergoes photolysis, generating a strong Brønsted acid. iupac.org This acid then initiates the rapid cationic ring-opening polymerization of the epoxy monomers. mdpi.com As the polymer network grows, the liquid crystal becomes immiscible and separates into micro-droplets. The size and morphology of these droplets, which are crucial for the electro-optical performance of the smart window, are influenced by the polymerization kinetics. nih.gov The ability of this compound to efficiently initiate polymerization upon UV exposure makes it a key component in the manufacturing of these devices.
When no electric field is applied, the liquid crystal directors within the droplets are randomly oriented, causing light to scatter and rendering the film opaque. When a voltage is applied across the conductive layers, the liquid crystal directors align, and if the ordinary refractive index of the liquid crystal matches that of the polymer matrix, the film becomes transparent. This compound is favored for its thermal stability and its efficiency in initiating the curing process that solidifies the polymer matrix, locking in the liquid crystal domains. iupac.org
| Feature | Description |
| Initiation Mechanism | Cationic photopolymerization initiated by a photogenerated Brønsted acid from the decomposition of this compound. iupac.org |
| Monomer Type | Primarily epoxy resins, such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (CE), and vinyl ethers. iupac.org |
| Technology | Polymer-Dispersed Liquid Crystals (PDLCs) and other polymer laminates for smart windows. nih.govnih.gov |
| Process | Polymerization-Induced Phase Separation (PIPS) where UV curing solidifies a polymer matrix around liquid crystal droplets. nih.gov |
| Key Advantage | Efficient initiation of rapid curing at ambient temperatures, absence of oxygen inhibition, and good adhesion of the resulting polymer laminate. iupac.org |
Nanostructured Materials Formation via Polymerization-Induced Microphase Separation (PIMS)
This compound is instrumental in the synthesis of nanostructured thermosets through a process known as Polymerization-Induced Microphase Separation (PIMS). This technique allows for the creation of well-defined nanoscale morphologies within a crosslinked polymer matrix. The process typically involves the polymerization of a monomer from a block copolymer, which acts as a macro-chain transfer agent or macroinitiator.
In a typical PIMS process, a homogeneous solution is prepared containing a block copolymer, a monomer that can be polymerized to form a second immiscible block (often with a crosslinking agent), and a photoinitiator such as this compound. nih.gov Upon UV irradiation, the diphenyliodonium salt generates the initiating species for the cationic polymerization of the monomer. As the new polymer chains grow from the initial block copolymer, the increasing molecular weight and changing composition drive the system to phase separate on a nanometer scale. nih.gov
The cationic ring-opening polymerization of epoxy monomers or cyclic siloxanes is a common choice for the crosslinkable phase in PIMS, and this compound is a highly effective initiator for these reactions. mdpi.com The photolytically generated acid rapidly initiates polymerization, leading to the formation of a rigid thermoset network. The simultaneous polymerization and phase separation "trap" the material in a non-equilibrium, nanostructured state, which can result in morphologies such as disordered bicontinuous structures. nih.gov
These nanostructured materials are of significant interest for applications requiring high surface area and controlled porosity, such as in membranes, catalysis, and advanced composites. The final morphology and the characteristic length scale of the phase-separated domains can be controlled by parameters such as the initial block copolymer architecture and the weight fraction of the components. nih.gov
| Parameter | Finding |
| Initiator | This compound is used as a photoinitiator for cationic polymerization. |
| Process | Polymerization-Induced Microphase Separation (PIMS) is initiated by UV light. nih.gov |
| Mechanism | Cationic ring-opening polymerization of monomers like epoxides is initiated by the photogenerated acid from the iodonium salt. mdpi.com |
| Resulting Structure | Formation of nanostructured thermosets with controlled domain sizes and morphologies (e.g., disordered bicontinuous). nih.gov |
| Controlling Factors | The architecture of the initial macroinitiator (e.g., block copolymer) and the composition of the resin mixture determine the final nanoscale morphology. nih.gov |
Applications of Diphenyliodonium Hexafluorophosphate in Organic Synthesis
Arylating Reagent in Organic Transformations
As a diaryliodonium salt, diphenyliodonium (B167342) hexafluorophosphate (B91526) is a powerful reagent for transferring a phenyl group to a wide range of nucleophiles. This process, known as arylation, is fundamental for constructing complex organic molecules. The salt's reactivity allows these transformations to occur often under mild, metal-free conditions, providing a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov
The creation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is a cornerstone of modern organic synthesis, as these linkages are prevalent in pharmaceuticals, natural products, and functional materials. su.senih.govnih.gov Diphenyliodonium hexafluorophosphate and related diaryliodonium salts excel in this capacity.
C-N Bond Formation: The N-arylation of amines is a well-established application. Diphenyliodonium salts can efficiently phenylate primary and secondary aliphatic amines, including cyclic amines like piperidines and morpholine, to furnish the corresponding N-arylated products. nih.gov These reactions can be performed without metal catalysts and often proceed in high yields under mild conditions. nih.gov For instance, the arylation of various primary and secondary amines has been achieved with high efficiency, tolerating a range of functional groups. nih.gov The development of metal-free N-arylation methods is particularly advantageous in pharmaceutical synthesis to avoid potential product contamination with toxic metal residues. diva-portal.org
C-S Bond Formation: The arylation of sulfur nucleophiles is another key application. Thiols, including aromatic, heteroaromatic, and aliphatic variants, can be effectively phenylated using diaryliodonium salts to produce aryl sulfides. researchgate.net Metal-free conditions, often employing a strong organic base, facilitate this C–S bond formation. researchgate.netchemrxiv.org The methodology has been successfully applied to the S-arylation of phosphorothioate (B77711) diesters, a transformation that proceeds with complete retention of configuration at the phosphorus center, which is crucial for the synthesis of P-chiral products and the late-stage functionalization of complex molecules like dinucleotides. researchgate.net
C-O Bond Formation: The O-arylation of alcohols and phenols to form diaryl ethers is also achievable. While less common than N- or S-arylation, specific conditions have been developed to promote the formation of C-O bonds. For example, the reaction of phenolate (B1203915) anions with diphenyliodonium chloride in polar aprotic solvents can lead to O-phenylation. nih.gov Recent advances have also enabled the deoxygenative arylation of alcohols, where the alcohol is activated in situ and coupled with an aryl source, showcasing the expanding scope of these reagents. nih.gov
Table 1: Examples of Metal-Free Carbon-Heteroatom Bond Formation using Diaryliodonium Salts This table is interactive and allows for sorting and filtering of data.
| Nucleophile Type | Substrate Example | Aryl Source | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Primary Amine | Cyclohexylamine | Diphenyliodonium triflate | Toluene, reflux | N-Phenylcyclohexylamine | High | nih.gov |
| Secondary Amine | Piperidine | (4-Nitrophenyl)phenyliodonium triflate | Toluene, reflux | N-(4-Nitrophenyl)piperidine | 95% | nih.gov |
| Thiol | 2-Mercaptobenzothiazole | Diphenyliodonium triflate | Acetonitrile, 80°C | 2-(Phenylthio)benzothiazole | Good | researchgate.net |
| Aliphatic Thiol | 1-Dodecanethiol | Diphenyliodonium triflate | Acetonitrile, 80°C | Dodecyl phenyl sulfide | 65% | researchgate.net |
| Phosphorothioate | Diphenyl phosphorothioate | Diphenyliodonium tetrafluoroborate | 1,4-Dioxane, 100°C | S-Phenyl diphenyl phosphorothioate | Quantitative | researchgate.net |
| Pyridin-2-one (N-arylation) | 4-Methylpyridin-2-one | Diphenyliodonium triflate | N,N-Diethylaniline, Fluorobenzene | 1-Phenyl-4-methylpyridin-2-one | High | researchgate.net |
| Pyridin-2-one (O-arylation) | 4-Methylpyridin-2-one | Diphenyliodonium triflate | Quinoline, Chlorobenzene | 2-Phenoxy-4-methylpyridine | High | researchgate.net |
While primarily used for arylation, reactions involving diaryliodonium salts inherently involve the cleavage of a carbon-iodine bond. The byproduct of the arylation reaction is iodobenzene. Although not a primary application for introducing iodine, the chemistry of hypervalent iodine reagents is fundamentally linked to the reactivity of the iodine center. Strategies have been developed that exploit the C–I bond of diaryliodonium salts for further functionalization in one-pot procedures, enabling access to highly substituted molecules. rsc.org
This compound is an excellent aryl source in various transition-metal-catalyzed cross-coupling reactions, which are indispensable tools for synthesizing complex organic structures. nih.govresearchgate.netnih.gov
Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, diaryliodonium salts serve as efficient electrophilic partners. nih.govresearchgate.net They can react with organoboron compounds, amines, and other nucleophiles under palladium catalysis to form C-C and C-heteroatom bonds. nih.govresearchgate.net The high reactivity of diaryliodonium salts often allows these couplings to proceed under milder conditions than those required for less reactive aryl halides. The mechanism of these reactions generally involves oxidative addition of the iodonium (B1229267) salt to a Pd(0) complex, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov
Synthesis of Complex Molecules: The reliability and broad functional group tolerance of these cross-coupling reactions make diphenyliodonium salts valuable in the synthesis of pharmaceuticals and other complex targets. nih.gov They have been employed in the late-stage functionalization of intricate molecules, where their high reactivity and mild reaction conditions are particularly advantageous. su.senih.gov For example, a strategy involving the ring-opening of amino-substituted diaryliodonium salts allows for the synthesis of highly functionalized diarylamines, which are important structures in medicinal chemistry. su.se
Oxidant in Synthetic Methodologies
Hypervalent iodine compounds are renowned for their oxidizing capabilities, and diphenyliodonium salts are no exception. nih.govnih.gov While iodine(V) reagents like 2-iodoxybenzoic acid (IBX) are more commonly known as strong oxidants, iodine(III) reagents such as diphenyliodonium salts can also participate in and promote oxidative transformations. nih.gov
In many of their arylation reactions, the diaryliodonium salt undergoes reductive elimination, which is formally a reduction of the iodine(III) center to an iodine(I) species (iodobenzene). Concurrently, the nucleophile is oxidized. In the context of photoredox catalysis, this compound acts as a potent oxidant in the excited-state photocatalytic cycle, accepting an electron to generate a phenyl radical and iodobenzene. researchgate.netresearchgate.net Its reduction potential makes it suitable for oxidizing a wide range of photoexcited catalysts. researchgate.net The salt's ability to act as a two-electron oxidant is also harnessed in various transformations, contributing to its versatility in synthetic chemistry. mdpi.com
Photoredox Catalysis and Related Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. researchgate.netsemanticscholar.orgrsc.org this compound is a key reagent in this field, acting as a robust radical precursor. researchgate.netnih.gov
Upon irradiation with visible light, a photocatalyst (either a transition metal complex or an organic dye) is promoted to an excited state. researchgate.net This excited catalyst can then engage with this compound in a process that generates an aryl radical, which drives the desired chemical transformation. nih.gov
The role of this compound in photoredox catalysis is typically to participate in a reductive quenching cycle or an oxidative quenching cycle, most commonly as an electron acceptor.
Reductive Quenching Cycle: In a typical scenario, an electron donor (a tertiary amine, for example) reductively quenches the photoexcited catalyst (*PC). nih.gov This generates the reduced form of the photocatalyst (PC⁻) and the radical cation of the donor. The highly reducing PC⁻ then transfers a single electron to this compound. This electron transfer is highly efficient and leads to the irreversible fragmentation of the iodonium salt into a phenyl radical (Ph•) and a molecule of iodobenzene. researchgate.net The generated phenyl radical is a key intermediate that can then engage in a variety of subsequent reactions, such as addition to alkenes or trapping by other reagents. nih.gov
Oxidative Quenching Cycle: Alternatively, the photoexcited catalyst (*PC) can be quenched by an electron acceptor. However, it is more common for this compound itself to act as the quencher in an oxidative quenching of a substrate. More frequently, it acts as the terminal oxidant in a catalytic cycle. For example, after a substrate donates an electron to the excited photocatalyst, the resulting reduced photocatalyst can be re-oxidized by the iodonium salt. The key event remains the single-electron reduction of the diphenyliodonium cation, which has a reported reduction potential of approximately -0.6 V to -0.7 V vs. SCE. researchgate.net This reduction triggers the rapid cleavage to form the phenyl radical. researchgate.net This process allows for the catalytic generation of aryl radicals under mild, visible-light-mediated conditions, which has been exploited for numerous synthetic applications, including sulfonylation and C-H functionalization reactions. researchgate.netnih.gov
Generation of Reactive Species in Catalytic Cycles
This compound is a versatile source of reactive species, most notably aryl radicals, which are key intermediates in numerous catalytic cycles. The generation of these species can be triggered by various stimuli, including light (photoredox catalysis) or interaction with other reagents.
Under visible-light photoredox catalysis, this compound can be reduced by an excited photocatalyst to generate a phenyl radical and iodobenzene. This process is highly efficient and allows for the formation of the reactive phenyl radical under exceptionally mild conditions, often at room temperature. The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent single-electron donor and can reduce the diphenyliodonium cation, leading to the homolytic cleavage of a carbon-iodine bond.
Catalytic Cycle for Phenyl Radical Generation:
Photoexcitation: PC + hν → PC*
Single Electron Transfer (SET): Ph₂I⁺PF₆⁻ + PC* → [Ph₂I•]PF₆⁻ + PC⁺
Fragmentation: [Ph₂I•] → Ph• + PhI
Interestingly, the generation of aryl radicals from diaryliodonium salts can also proceed without an external photocatalyst. nih.govresearchgate.net In these instances, a Lewis base can form an electron donor-acceptor (EDA) complex with the iodonium salt. kubikat.org Upon irradiation with light, this complex can undergo a single-electron transfer to generate the aryl radical. nih.govresearchgate.net
Beyond aryl radicals, iodonium salts can also be precursors to other reactive species. For instance, related phenyliodonium (B1259483) ylides have been shown to generate carbenes upon photolysis, which can then participate in various cycloaddition and insertion reactions. rsc.org While less common for this compound itself, its role as a precursor extends to the formation of cationic intermediates under specific conditions.
The table below summarizes the primary reactive species generated from this compound and the typical conditions for their formation.
| Reactive Species | Method of Generation | Key Conditions |
| Phenyl Radical (Ph•) | Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) |
| Phenyl Radical (Ph•) | Photocatalyst-Free | Visible light, Lewis base (e.g., N-methylpyrrole) |
| Carbene Precursor | Photolysis | UV or visible light (from related iodonium ylides) |
Applications in Radical Acylation and Aminosulfonylation Reactions
The reactive intermediates generated from this compound are harnessed in a variety of synthetic transformations. While its application in radical acylation is less direct, it is a key reagent in aminosulfonylation reactions.
Radical Acylation:
In the context of radical acylation, this compound primarily serves as a potent radical initiator rather than a direct source of acyl radicals. Acyl radicals are typically generated from precursors such as aldehydes, carboxylic acids, or α-ketoacids through various activation methods. ucla.edu this compound can initiate the polymerization of monomers like methacrylates by generating phenyl radicals that subsequently propagate the radical chain reaction. nih.govescholarship.org Its ability to generate radicals under mild conditions makes it a useful component in polymerization and other radical-mediated processes. However, specific applications where it is a central component in a catalytic cycle for radical acylation are not as prominently documented as its roles in arylation or aminosulfonylation.
Aminosulfonylation Reactions:
A significant application of this compound is in three-component aminosulfonylation reactions, which are typically performed under visible-light photoredox catalysis. researchgate.netkubikat.org These reactions allow for the efficient construction of sulfonamides, a crucial functional group in medicinal chemistry.
In a typical reaction, a diaryliodonium salt, a source of sulfur dioxide (such as DABSO or a bisulfite salt), and a nitrogen-based nucleophile (like a hydrazine) are combined in the presence of a photocatalyst and irradiated with visible light. researchgate.netkubikat.org The catalytic cycle begins with the generation of an aryl radical from the diphenyliodonium salt, as described previously. This aryl radical is then trapped by sulfur dioxide to form an arylsulfonyl radical intermediate (ArSO₂•). This key intermediate then reacts with the nucleophile to forge the final sulfonamide product.
A representative aminosulfonylation reaction is the synthesis of N-aminosulfonamides from diaryliodonium salts, hydrazines, and a sulfur dioxide source. researchgate.netkubikat.org
The scope of this transformation is broad, with various substituted diaryliodonium salts and nucleophiles being compatible with the reaction conditions. The table below presents examples of sulfonylation reactions utilizing diaryliodonium salts.
| Diaryliodonium Salt | SO₂ Source | Nucleophile | Product |
| Diphenyliodonium triflate | DABSO | Silyl enolate | β-keto sulfone nih.govnih.gov |
| Diphenyliodonium triflate | K₂S₂O₅/TFA | Hydrazine | N-aminosulfonamide researchgate.netkubikat.org |
| (4-Fluorophenyl)phenyliodonium tetrafluoroborate | DABSO | Silyl enolate | 4-Fluorophenyl substituted β-keto sulfone nih.gov |
| (4-Nitrophenyl)phenyliodonium triflate | DABSO | Imidazopyridine | 3-Sulfonylated imidazoheterocycle nih.gov |
These reactions highlight the utility of this compound and related salts in generating sulfonyl radical intermediates for the construction of complex sulfur-containing molecules under mild, light-mediated conditions.
Advanced Research Directions and Emerging Applications
Biomedical and Antimicrobial Applications
The unique properties of diphenyliodonium (B167342) hexafluorophosphate (B91526) have led to its investigation in biomedical contexts, particularly in the formulation of dental materials and the development of polymers with antimicrobial potential.
Diphenyliodonium hexafluorophosphate is a key component in the photo-curing of dental resins and composites. researchgate.netresearchgate.net While not an antimicrobial agent itself, its role as an efficient photoinitiator is crucial for creating densely cross-linked polymer networks. pocketdentistry.com These networks are vital for the durability and longevity of dental restorations. Research has shown that polymers designed to have antimicrobial properties can be synthesized using photo-initiation systems that include this compound. nih.govnih.govnih.gov The development of such materials is a significant goal in dental science to reduce secondary caries and biofilm formation on restorative materials.
The general strategy involves incorporating antimicrobial monomers, such as quaternary ammonium (B1175870) methacrylates, into the resin formulation. nih.gov this compound then facilitates the co-polymerization of these monomers into a solid, stable matrix upon light exposure. researchgate.net The resulting polymer exerts antimicrobial effects, often through a membrane-disruption mechanism, without leaching toxic substances. nih.govumich.edumdpi.com The efficiency of the polymerization, enhanced by the presence of this compound, ensures that the antimicrobial components are securely locked into the polymer structure, providing long-lasting activity. researchgate.netnih.gov
A study on model dental resins demonstrated that the addition of this compound (DPI) significantly increased the degree of monomer conversion. researchgate.netpocketdentistry.com This enhancement of polymerization is critical for improving the mechanical properties and stability of the final material, which are essential for clinical performance.
Table 1: Effect of this compound (DPI) on Dental Resin Properties
This table is interactive. Click on the headers to sort the data.
| Initiator System | DPI Concentration (mol%) | Degree of Conversion (%) | Flexural Strength (MPa) |
|---|---|---|---|
| CQ/PPD | 0 | 55.2 | 85.1 |
| CQ/PPD | 0.5 | 65.8 | 95.4 |
| CQ/PPD | 1.0 | 72.1 | 102.3 |
| PPD | 0 | 48.9 | 78.5 |
| PPD | 1.0 | 60.3 | 88.7 |
| CQ | 0 | 62.5 | 90.2 |
| CQ | 1.0 | 75.4 | 99.6 |
Data derived from studies on experimental dental resins containing Camphorquinone (B77051) (CQ) and/or 1-phenyl-1,2-propanedione (B147261) (PPD). The addition of DPI consistently improved the degree of conversion and mechanical properties. researchgate.netpocketdentistry.com
Fundamental Studies in Photochemistry and Radiation Chemistry
This compound is a model compound for fundamental research into photochemical and radiation-induced chemical processes due to its well-defined reaction pathways upon exposure to energy.
Upon absorption of UV light, this compound undergoes efficient photolysis, breaking down to generate reactive species. mdpi.comresearchgate.net The primary photochemical process involves the cleavage of a carbon-iodine bond. This can occur through two main pathways: a homolytic cleavage that produces a phenyl radical and a phenyliodinium radical cation, or a heterolytic cleavage that forms a diphenyliodonium radical cation and a counter-ion. mdpi.com
Regardless of the initial cleavage path, the subsequent reactions lead to the formation of a strong Brønsted acid (a superacid, H-X) from the hexafluorophosphate anion in the presence of a proton source (like a solvent or monomer). mdpi.com This photogenerated acid is a potent initiator for a variety of chemical reactions, most notably cationic polymerization. fishersci.atmdpi.com Laser flash photolysis studies have been instrumental in detecting the transient radical cations and elucidating the mechanism by which they oxidize monomers like thiophene, initiating polymerization through successive electron-transfer reactions. psu.edu
Beyond UV light, high-energy radiation such as gamma rays and electron beams can also induce the decomposition of this compound to initiate polymerization. tue.nlacs.orgacs.org In radiation chemistry, the high-energy electrons generated by the radiation source interact with the iodonium (B1229267) salt, causing its reduction and initiating the cationic curing process. tue.nlmdpi.com This method is particularly useful for curing thick or opaque materials that UV light cannot penetrate. google.com
Studies have demonstrated the successful radiation-induced cationic polymerization of monomers like tetrahydrofuran (B95107) and isobutyl vinyl ether in the presence of this compound. acs.orgacs.orgoup.com Research using electron beam curing has shown that parameters such as the radiation dose and dose rate can be tuned to control the final properties of the polymer network, such as the glass transition temperature and crosslink density. tue.nl This provides a high degree of control over the material's characteristics, making it suitable for high-performance applications. tue.nlnih.gov
The progression of polymerization reactions initiated by this compound can be monitored in real-time using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is a widely used method to track the disappearance of monomer functional groups (e.g., the C=C double bonds in acrylates or the epoxy ring) as they are consumed during the reaction. researchgate.netazom.comnih.gov This allows for the calculation of the degree of conversion, a critical parameter for assessing the completeness of the cure. researchgate.netpocketdentistry.com
Another advanced technique is Fluorescence Probe Technology (FPT). mdpi.comcnrs.fr In this method, a fluorescent sensor molecule is added to the polymerizing mixture. mdpi.comrsc.org As the polymerization proceeds, the local environment (microviscosity and polarity) around the probe changes, causing a shift in its fluorescence emission spectrum. mdpi.com By monitoring these spectral shifts, the kinetics of the polymerization can be determined in real time. mdpi.comcnrs.fr Studies have utilized custom-synthesized 2,6-diphenylpyridine (B1197909) and 1H-quinolin-2-one derivatives as fluorescent probes to successfully monitor the acid generation and subsequent cationic polymerization initiated by this compound. mdpi.comcnrs.fr
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | DPI, DPIHFP |
| Camphorquinone | CQ |
| 1-phenyl-1,2-propanedione | PPD |
| Tetrahydrofuran | THF |
| Isobutyl vinyl ether | - |
| Thiophene | - |
| Triethylene glycol divinyl ether | TEGDVE |
| 2,6-diphenylpyridine | - |
| 1H-quinolin-2-one | - |
| Quaternary ammonium methacrylate (B99206) | QAM |
Future Prospects and Research Challenges
The utility of this compound continues to expand, driven by research focused on overcoming its current limitations and harnessing its properties for new, demanding applications. The primary challenges involve enhancing its photochemical efficiency, developing more sustainable and versatile synthetic routes, and integrating it into next-generation technologies.
A significant area of research is the enhancement of photoinitiator systems that utilize this compound to achieve faster polymerization rates, greater conversion of monomers, and sensitivity to a wider spectrum of light, particularly visible light.
Another focus is the development of systems that are active under visible light, which is crucial for applications where UV radiation is undesirable, such as in biomedical fields. This is often achieved by pairing this compound with a photosensitizer dye that absorbs at longer wavelengths. researchgate.net Thioxanthone derivatives are one class of sensitizers used for this purpose. chemimpex.com These dyes absorb visible light and then transfer energy to the iodonium salt, initiating the polymerization process. Research has demonstrated that new benzothiadiazole-based dyes can effectively sensitize this compound, leading to high epoxy conversion rates (up to 95%) under irradiation at 470 nm. researchgate.net
The performance of these systems is also being tuned by altering the constituent parts. Modifying the structure of the cation or the anion of the iodonium salt can adjust its physicochemical properties. windows.net Furthermore, research into polymeric iodonium salts is underway, which could offer benefits such as reduced migration from the cured material, a critical factor in food packaging and biomedical applications.
Table 1: Performance Enhancement of Dental Resin Systems with this compound (DPI)
| Initiator System | DPI Concentration (mol%) | Property Measured | Result |
| Camphorquinone (CQ) | 0 vs 1 | Degree of Conversion | Increased with DPI nih.govpocketdentistry.com |
| 1-phenyl-1,2-propanedione (PPD) | 0 vs 1 | Degree of Conversion | Increased with DPI nih.govpocketdentistry.com |
| CQ + PPD | 0 vs 1 | Flexural Strength | Higher with DPI nih.govpocketdentistry.com |
| CQ + PPD | 0 vs 1 | Flexural Modulus | Higher with DPI nih.govpocketdentistry.com |
| CQ + PPD | 0 vs 1 | Water Sorption | Lower with DPI nih.govresearchgate.net |
| CQ + PPD | 0 vs 1 | Water Solubility | Lower with DPI nih.govresearchgate.net |
This table is a representation of findings from multiple studies and illustrates general trends.
Traditional synthesis methods for diaryliodonium salts can be inefficient and involve harsh conditions. Modern research is focused on creating more efficient, safer, and versatile synthetic routes that allow for the creation of novel, functionalized derivatives.
A major advancement is the development of one-pot synthesis procedures. These methods streamline the manufacturing process by combining multiple steps, reducing waste and improving yields. A prominent example is the regiospecific, one-pot synthesis of diaryliodonium salts from aryl iodides and arylboronic acids. pocketdentistry.comchemimpex.com This approach uses an oxidant like meta-chloroperbenzoic acid (m-CPBA) and avoids the need to isolate potentially unstable hypervalent iodine intermediates. pocketdentistry.comchemimpex.com This methodology has a broad substrate scope, tolerating both electron-rich and electron-deficient functional groups, which is essential for creating a diverse range of derivatives. chemimpex.com
Continuous-flow synthesis is another innovative approach that offers significant advantages in terms of safety and scalability. nih.govresearchgate.net The synthesis of diaryliodonium salts can be highly exothermic, posing a risk in large-scale batch reactors. Flow chemistry mitigates this risk by using small reactor volumes, allowing for better temperature control. researchgate.net This technique has been successfully used to prepare a wide array of diaryliodonium triflates with very short residence times, making it an attractive method for industrial production. nih.govresearchgate.net
The exploration of novel derivatives involves introducing various functional groups onto the phenyl rings of the iodonium salt. This allows for the fine-tuning of properties such as light absorption, reactivity, and solubility. The synthesis of densely functionalized diaryliodonium salts is particularly important for applications in bioconjugation and the development of precursors for PET imaging agents. windows.net Mild, one-pot methods that are compatible with acid-labile protecting groups have been developed to access these complex molecules. windows.net
Table 2: Comparison of Synthetic Pathways for Diaryliodonium Salts
| Synthetic Method | Key Reagents | Advantages | Disadvantages |
| Traditional Methods | Iodyl sulfate, Organometallics (e.g., Grignard) | Established procedures | Harsh conditions, often multi-step, hazardous intermediates |
| One-Pot (from Boronic Acids) | Aryl iodide, Arylboronic acid, m-CPBA, BF₃·OEt₂ | High yields, regiospecific, broad scope, milder conditions pocketdentistry.comchemimpex.com | Potential for rearrangement in some electron-rich systems pocketdentistry.com |
| Continuous-Flow Synthesis | Iodoarene, Arene, m-CPBA, TfOH | Enhanced safety, scalable, very fast reaction times (seconds) nih.govresearchgate.net | Requires specialized flow reactor equipment |
The robust performance of this compound as a photoinitiator makes it a critical component in several high-growth technology sectors. Research is focused on optimizing its function within these applications and exploring new frontiers.
3D Printing and Microfabrication: In vat polymerization technologies like stereolithography (SLA) and digital light processing (DLP), this compound is a go-to cationic photoinitiator. chemimpex.comnih.gov It enables the rapid, layer-by-layer curing of epoxy or vinyl ether-based resins to create intricate 3D objects with high resolution and excellent mechanical properties. chemimpex.com Its efficiency is crucial for achieving the fast printing speeds required for both rapid prototyping and manufacturing of end-use parts. Future research aims to develop new resin formulations containing this initiator to further reduce curing times, minimize material shrinkage, and enhance the properties of the printed objects for specialized applications, including microfluidic devices. researchgate.net
Advanced Coatings and Adhesives: this compound is integral to the formulation of high-performance UV-curable coatings and adhesives. chemimpex.com These 100% solid, solvent-free systems offer significant environmental benefits over traditional solvent-based products. The rapid curing initiated by the iodonium salt allows for high throughput in industrial processes. Research is aimed at creating coatings with superior durability, scratch resistance, and chemical resistance for demanding applications in electronics, automotive, and aerospace industries. chemimpex.com
Biomedical Applications: The compound is well-established in dentistry for light-cured composite resins and adhesives. nih.govpocketdentistry.comresearchgate.net Its ability to efficiently polymerize dental resins, often in combination with other photosensitizers like camphorquinone, leads to durable and stable restorations. nih.govpocketdentistry.com Studies show that its inclusion improves monomer conversion and key mechanical properties while reducing water sorption and solubility, which are critical for the longevity of dental work. nih.govpocketdentistry.comresearchgate.net Emerging research is exploring its use in more advanced biomedical areas. For instance, its role in fabricating biocompatible hydrogels for tissue engineering scaffolds is an active field of investigation. Furthermore, its potential use in light-activated drug delivery systems, where it could trigger the release of therapeutics from a polymer matrix, represents a promising future application.
Q & A
Q. What are the optimal concentrations of DPI in resin formulations for maximizing polymerization efficiency?
DPI is typically incorporated at 0.5–1 mol% in resin systems containing camphorquinone (CQ) and amine co-initiators like ethyl 4-(dimethylamino)benzoate (EDAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). Experimental designs involve preparing model resins with varying DPI concentrations (e.g., 0, 0.5, and 1 mol%) and evaluating the degree of conversion (DC) via Fourier-transform infrared spectroscopy (FTIR). For DMAEMA-based resins, higher DPI concentrations (1 mol%) significantly improve DC, while EDAB systems show less dependency on DPI due to EDAB’s inherent reactivity .
Q. How should DPI be handled and stored to maintain stability in experimental settings?
DPI is light-sensitive and hygroscopic. Storage recommendations include:
- Temperature : 4°C in airtight containers under inert gas (e.g., argon).
- Solubility : Dissolve in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) due to poor solubility in non-polar solvents like hexane or toluene.
- Safety : Use personal protective equipment (PPE) to avoid skin/eye contact, as DPI may cause burns (Hazard Code 34). Quench residues with UV light to decompose iodonium species .
Advanced Research Questions
Q. How does DPI interact with different amine co-initiators (e.g., EDAB vs. DMAEMA) to influence polymerization kinetics?
DPI acts as an electron acceptor, scavenging inactive CQ radicals and generating phenyl radicals that propagate polymerization. In EDAB-containing systems, the higher electron-donating capacity of EDAB reduces DPI’s impact, achieving DC values >20% without DPI. Conversely, DMAEMA’s lower reactivity necessitates DPI (1 mol%) to boost DC by 15–20%. Mechanistic studies suggest DPI fragments more efficiently in DMAEMA systems due to favorable proton abstraction kinetics .
Q. What methodologies are used to assess DPI’s impact on physicochemical properties of cured polymers?
Key methods include:
- Degree of Conversion (DC) : FTIR spectroscopy to monitor methacrylate C=C bond reduction at ~1635 cm⁻¹.
- Mechanical Properties : Flexural strength (Ef) and modulus (E) measured via three-point bending tests. For example, DMAEMA-based resins with 1 mol% DPI show Ef = 130.73 MPa vs. 109.44 MPa without DPI.
- Statistical Analysis : Tukey’s post-hoc test (p < 0.05) to compare means across formulation groups .
Q. How does DPI facilitate UV-triggered decomposition in stimuli-responsive materials?
In silicone-based composites, DPI acts as a photolabile agent. UV exposure (λ = 254–365 nm) cleaves the C–I bond, releasing fluoride ions that hydrolyze siloxane networks. This weakens the material, enabling thermal decomposition (>60°C) into an oily residue. Applications include self-destructing robotics, where DPI’s decomposition kinetics (t½ ~1 hour under UV) are critical for controlled disintegration .
Q. What factors guide the selection of DPI over other cationic initiators (e.g., triarylsulfonium salts) in photopolymerization?
While triarylsulfonium hexafluoroantimonate offers similar initiation efficiency, DPI is preferred in non-toxic applications due to the absence of heavy metals (e.g., antimony). However, triarylsulfonium hexafluorophosphate may be chosen for cost-sensitive studies. Experimental validation should compare initiation rates (via photo-DSC) and cytotoxicity (e.g., ISO 10993-5 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
